4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is a heterocyclic compound with the molecular formula C9H6BrN3O. It is characterized by a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at the 4-position, a methoxy group at the 6-position, and a cyano group at the 3-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications as a pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-bromo-5-methoxypyridinamine with 2-chloropropene cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at temperatures ranging from 20-30°C for several hours, followed by heating to 50-60°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
Chemical Research: It is employed in the development of new synthetic methodologies and the study of reaction mechanisms.
Industrial Applications: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine
Comparison: 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile is unique due to the presence of the cyano group at the 3-position, which can significantly influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c1-14-7-2-8(10)9-6(3-11)4-12-13(9)5-7/h2,4-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPPUGGCEFYNMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2C(=C(C=N2)C#N)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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